7,7-Difluoro-5-azaspiro[2.4]heptane
Overview
Description
7,7-Difluoro-5-azaspiro[2.4]heptane: is a chemical compound with the molecular formula C6H9F2N It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorocyclopropane derivative with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-5-azaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms or reduction of other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to the formation of de-fluorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7,7-Difluoro-5-azaspiro[2.4]heptane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
7,7-Difluoro-5-azaspiro[2.5]octane: Similar spirocyclic structure with an additional carbon atom.
7,7-Difluoro-5-azaspiro[2.3]hexane: Similar structure with one less carbon atom.
7,7-Difluoro-5-azaspiro[3.4]nonane: Larger spirocyclic structure with additional carbon atoms.
Uniqueness: 7,7-Difluoro-5-azaspiro[2.4]heptane is unique due to its specific ring size and the presence of two fluorine atoms on the same carbon. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7,7-difluoro-5-azaspiro[2.4]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-9-3-5(6)1-2-5/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBQDQZUXWLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.